molecular formula C17H19OP B14455585 (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 69803-62-9

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane

Katalognummer: B14455585
CAS-Nummer: 69803-62-9
Molekulargewicht: 270.30 g/mol
InChI-Schlüssel: MJLJRDSOXBJLBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methylbut-2-en-1-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbut-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphane derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems as a phosphorus-containing compound.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylphosphine oxide: A simpler analog with similar reactivity.

    Triphenylphosphine oxide: Another related compound with three phenyl groups.

    (2-Methylbut-2-en-1-yl)phosphine: Lacks the oxo group but shares the 2-methylbut-2-en-1-yl moiety.

Uniqueness

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both the oxo and 2-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties. Its ability to participate in diverse reactions and form stable complexes makes it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

69803-62-9

Molekularformel

C17H19OP

Molekulargewicht

270.30 g/mol

IUPAC-Name

[2-methylbut-2-enyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C17H19OP/c1-3-15(2)14-19(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h3-13H,14H2,1-2H3

InChI-Schlüssel

MJLJRDSOXBJLBE-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.